ethyl 4-[({2-[(4-methoxyphenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazin-6-yl}carbonyl)amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-[({2-[(4-methoxyphenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazin-6-yl}carbonyl)amino]benzoate is a complex organic compound that features a thiazine ring, a benzoate ester, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[({2-[(4-methoxyphenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazin-6-yl}carbonyl)amino]benzoate typically involves a multi-step process. One common method includes the reaction of 4-methoxyaniline with ethyl 4-aminobenzoate under specific conditions to form an intermediate. This intermediate is then subjected to cyclization and further functionalization to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[({2-[(4-methoxyphenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazin-6-yl}carbonyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific sites on the molecule
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles under basic conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
Ethyl 4-[({2-[(4-methoxyphenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazin-6-yl}carbonyl)amino]benzoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which ethyl 4-[({2-[(4-methoxyphenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazin-6-yl}carbonyl)amino]benzoate exerts its effects involves interactions with specific molecular targets. These interactions can include binding to enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate .
- Ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methylene-amino]benzoate .
Uniqueness
Ethyl 4-[({2-[(4-methoxyphenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazin-6-yl}carbonyl)amino]benzoate is unique due to its thiazine ring structure, which imparts distinct chemical and biological properties. This sets it apart from other similar compounds that may lack this feature .
Properties
Molecular Formula |
C21H21N3O5S |
---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
ethyl 4-[[2-(4-methoxyphenyl)imino-4-oxo-1,3-thiazinane-6-carbonyl]amino]benzoate |
InChI |
InChI=1S/C21H21N3O5S/c1-3-29-20(27)13-4-6-14(7-5-13)22-19(26)17-12-18(25)24-21(30-17)23-15-8-10-16(28-2)11-9-15/h4-11,17H,3,12H2,1-2H3,(H,22,26)(H,23,24,25) |
InChI Key |
NOCUNRHGQDMPHN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)NC(=NC3=CC=C(C=C3)OC)S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.